3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole
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Overview
Description
3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by bromination. The reaction conditions often involve the use of catalysts such as copper or silver to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole: Lacks the bromine substituent.
3-Chloro-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole: Similar structure but with a chlorine atom instead of bromine.
2-tert-Butyl-4,5,6,7-tetrahydro-1H-indazole: Different position of the nitrogen atom.
Uniqueness
3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H17BrN2 |
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Molecular Weight |
257.17 g/mol |
IUPAC Name |
3-bromo-2-tert-butyl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C11H17BrN2/c1-11(2,3)14-10(12)8-6-4-5-7-9(8)13-14/h4-7H2,1-3H3 |
InChI Key |
XGCHQRVQZJNMRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C2CCCCC2=N1)Br |
Origin of Product |
United States |
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